molecular formula C9H10S B3051010 Benzene, 1-ethenyl-2-(methylthio)- CAS No. 30439-34-0

Benzene, 1-ethenyl-2-(methylthio)-

Cat. No.: B3051010
CAS No.: 30439-34-0
M. Wt: 150.24 g/mol
InChI Key: IEYUGSMRAPGEPG-UHFFFAOYSA-N
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Description

Benzene, 1-ethenyl-2-(methylthio)-: is an organic compound with the molecular formula C₉H₁₀S It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Benzene, 1-ethenyl-2-(methylthio)- often involves large-scale electrophilic aromatic substitution reactions. These processes are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Halogens (chlorine, bromine), aluminum chloride (AlCl₃) as a catalyst

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Ethyl-substituted benzene derivatives

    Substitution: Halogenated benzene derivatives

Scientific Research Applications

Chemistry: Benzene, 1-ethenyl-2-(methylthio)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is studied for its potential biological activity. It may be used in the design of new pharmaceuticals and as a probe to study biochemical pathways .

Industry: In the industrial sector, Benzene, 1-ethenyl-2-(methylthio)- is used in the production of specialty chemicals, polymers, and resins. Its unique chemical properties make it valuable in the development of high-performance materials .

Mechanism of Action

The mechanism of action of Benzene, 1-ethenyl-2-(methylthio)- involves its interaction with specific molecular targets. The ethenyl group can participate in electrophilic addition reactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-ethenyl-2-(methylthio)- is unique due to the presence of both ethenyl and methylthio groups. This combination imparts specific reactivity patterns and makes it suitable for specialized applications in synthesis and industry .

Properties

IUPAC Name

1-ethenyl-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10S/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYUGSMRAPGEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450751
Record name 1-(methylsulfanyl)-2-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30439-34-0
Record name 1-(methylsulfanyl)-2-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl triphenylphosphonium iodide (1.57 g, 3.88 mmol) was dissolved in 25 mL ether in a 50 mL round-bottomed flask under dry nitrogen. To the mixture was added in one portion at 0° C. potassium tert-butoxide (0.47 g, 4.19 mmol) and it was stirred for 10 min at room temperature. 2-(methylsulfanyl)benzenecarbaldehyde (2.77 mmol) was added in one portion at 0° C. and the reaction mixture was stirred until complete disappearance of the reactants (2 hr) at room temperature (followed by TLC). The mixture was added to 50 mL of saturated sodium bicarbonate solution, followed by extraction with 3×50 mL portions of ether. The extracts were dried with magnesium sulfate and evaporated. The crude product was further purified by chromatography on silica gel using petroleum ether 60-80 as eluent. Yield: 0.33 g, 79%, colorless oil. 1H NMR (200 MHz, CDCl3): δ 2.43 (s, 3H), 5.32 (dd, J1=10.9, J2=1.2, 1H), 5.67 (dd, J1=17.4, J2=1.2, 1H), 7.05-7.26 (m, 4H), 7.46 (d, 1H) ppm.
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.47 g
Type
reactant
Reaction Step Two
Quantity
2.77 mmol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzene, 1-ethenyl-2-(methylthio)-
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Benzene, 1-ethenyl-2-(methylthio)-
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